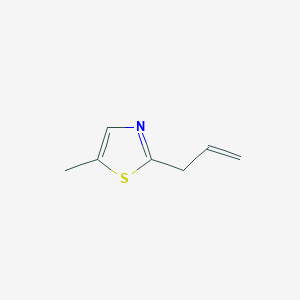
5-Methyl-2-prop-2-enyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-prop-2-enyl-1,3-thiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is known for its distinctive aroma and is often used in flavor and fragrance industries. The thiazole ring is a common structural motif in many biologically active molecules, making it an important compound in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-prop-2-enyl-1,3-thiazole typically involves the reaction of allyl bromide with 2-amino-5-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
化学反応の分析
Types of Reactions
5-Methyl-2-prop-2-enyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitro-substituted thiazoles.
科学的研究の応用
Medicinal Chemistry Applications
Antimicrobial Activity
5-Methyl-2-prop-2-enyl-1,3-thiazole has demonstrated notable antimicrobial properties. Research indicates that thiazole derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds derived from thiazoles have been shown to exhibit significant activity against Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of key enzymes such as glucosamine-6-phosphate synthase, which is vital for bacterial cell wall synthesis.
Anticancer Properties
In vitro studies have revealed that thiazole derivatives, including this compound, possess anticancer properties. A study highlighted that certain thiazole-based compounds exhibited substantial antiproliferative effects against cancer cell lines such as MCF-7 and WM266.4. Specifically, a derivative showed an IC50 value of 0.16 μM against BRAF V600E mutant cells . This suggests potential for developing new anticancer agents based on the thiazole scaffold.
Agricultural Applications
Pesticidal Activity
Thiazoles are known for their role as agrochemicals, particularly in developing pesticides. The unique structure of this compound allows it to interact with biological systems in pests, leading to effective pest control strategies. Studies have shown that thiazole derivatives can disrupt metabolic pathways in insects, making them promising candidates for new insecticides .
Material Science Applications
Polymer Chemistry
this compound can be utilized in polymer synthesis due to its ability to act as a monomer or cross-linking agent. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers containing thiazole units exhibit improved resistance to degradation under environmental stressors .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 31.25 | |
| Thiazole Derivative A | Escherichia coli | 15 | |
| Thiazole Derivative B | Candida albicans | 20 |
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Thiazole Derivative C | MCF-7 | 0.12 | |
| Thiazole Derivative D | WM266.4 | 0.16 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Edrees et al. synthesized various thiazole derivatives and evaluated their antimicrobial activity against a range of pathogens including Klebsiella pneumoniae and Shigella flexneri. The results indicated that some derivatives displayed MIC values lower than traditional antibiotics like ciprofloxacin, highlighting their potential as effective antimicrobial agents .
Case Study 2: Anticancer Research
Research published in NCBI assessed the anticancer activity of thiazole derivatives through molecular docking studies and in vitro screening against several cancer cell lines. The findings showed that specific modifications to the thiazole structure could significantly enhance their anticancer potency, suggesting a pathway for developing targeted cancer therapies .
作用機序
The mechanism of action of 5-Methyl-2-prop-2-enyl-1,3-thiazole involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The thiazole ring is known to interact with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
2-Methylthiazole: Lacks the allyl group, making it less aromatic.
5-Methyl-1,3-thiazole: Similar structure but without the allyl group.
2-Allylthiazole: Similar but lacks the methyl group.
Uniqueness
5-Methyl-2-prop-2-enyl-1,3-thiazole is unique due to the presence of both allyl and methyl groups, which contribute to its distinctive aroma and potential biological activity. The combination of these functional groups enhances its reactivity and makes it a valuable compound in various applications.
特性
CAS番号 |
154776-22-4 |
|---|---|
分子式 |
C7H9NS |
分子量 |
139.22 g/mol |
IUPAC名 |
5-methyl-2-prop-2-enyl-1,3-thiazole |
InChI |
InChI=1S/C7H9NS/c1-3-4-7-8-5-6(2)9-7/h3,5H,1,4H2,2H3 |
InChIキー |
GUCUZGSWVZBQNX-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)CC=C |
正規SMILES |
CC1=CN=C(S1)CC=C |
同義語 |
Thiazole, 5-methyl-2-(2-propenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















